Butyl glyoxylate

Description

The exact mass of the compound Butyl glyoxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyl glyoxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl glyoxylate including the price, delivery time, and more detailed information at info@benchchem.com.

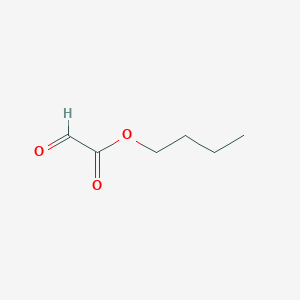

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYDRJHYTRBBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064208 | |

| Record name | Acetic acid, oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | Butyl glyoxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6295-06-3 | |

| Record name | Butyl glyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl oxoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl glyoxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, oxo-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL OXOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH46A7531R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fundamental Properties & Synthetic Utility of Butyl Glyoxylate: A Technical Guide

Topic: Fundamental Properties & Synthetic Utility of Butyl Glyoxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl glyoxylate (CAS 6295-06-3) represents a critical bifunctional intermediate in organic synthesis, distinguished by its highly reactive aldehyde moiety adjacent to an ester group.[1] Unlike its methyl or ethyl analogs, the butyl ester chain imparts specific lipophilic characteristics that modulate solubility in non-polar solvents and influence the glass transition temperature (

This guide analyzes the physicochemical profile, synthetic pathways, and divergent reactivity of butyl glyoxylate.[1] It specifically addresses the handling challenges posed by its propensity for autoxidation and self-polymerization, providing validated protocols for its use in pharmaceutical intermediate synthesis and "smart" drug delivery systems.[1]

Part 1: Physicochemical Profile[1][2]

The utility of butyl glyoxylate is defined by its electrophilicity.[1] The electron-withdrawing ester group activates the aldehyde, making it a potent electrophile but also rendering it unstable in its free form.[1]

Table 1: Fundamental Physicochemical Constants

| Property | Value | Technical Context |

| CAS Number | 6295-06-3 | Unique identifier for n-butyl glyoxylate.[1][2][3][4] |

| Molecular Formula | MW: 130.14 g/mol .[1][2][5] | |

| Boiling Point | 68–74°C @ 20 mmHg | Critical: Decomposes at atmospheric BP (~160°C).[1][4] Vacuum distillation is mandatory [1].[1] |

| Density | 1.085 g/mL ( | Denser than water; facilitates phase separation in aqueous workups.[1] |

| Refractive Index | Used for rapid purity assessment during distillation fractions.[1] | |

| Solubility | Soluble in alcohols, ethers, benzene | The butyl chain increases solubility in non-polar organic solvents compared to methyl glyoxylate. |

| Stability | Low (Autoxidation/Polymerization) | Exists in equilibrium with hydrate/hemiacetal forms.[1] Must be stored under |

Part 2: Synthetic Production Protocols

The synthesis of butyl glyoxylate requires avoiding over-oxidation to the oxalate or polymerization of the monomer.[1] Two primary routes dominate: oxidative cleavage (high purity, lab scale) and direct esterification (industrial scale).[1]

Method A: Oxidative Cleavage of Dibutyl Tartrate (Lab Scale)

This method is preferred for generating high-purity monomer for polymerization studies because it avoids the equilibrium water issues of esterification.

Protocol Insight:

The reaction is typically conducted in benzene or dichloromethane.[1] The

Method B: Direct Esterification (Industrial Scale)

-

Reagents: Glyoxylic acid + n-Butanol.[1]

-

Catalyst: Acid catalyst (e.g.,

or ion-exchange resin).[1][2] -

Challenge: Equilibrium limited.

-

Solution: Azeotropic distillation is required to remove water and drive the reaction to completion.[1]

Visualization: Synthetic Pathways

The following diagram contrasts the mechanistic flow of these two production methods.

Figure 1: Comparative synthetic workflows for Butyl Glyoxylate production. The oxidative route (top) offers higher specificity for lab-scale needs.

Part 3: Chemical Reactivity & Mechanistic Insight[1][3]

Butyl glyoxylate is a "bifurcated" reagent. Its reactivity profile splits distinctly between small molecule synthesis (exploiting the electrophilic aldehyde) and macromolecular synthesis (exploiting the polymerizable double bond of the carbonyl).[1]

1. The Electrophilic Aldehyde (Small Molecule Synthesis)

The ester group at the

-

Hetero-Diels-Alder (HDA): Reacts with dienes (e.g., Danishefsky’s diene) to form dihydropyran derivatives.[1] This is a key route to sugar mimics and pyranose rings.[1]

-

Ene Reactions: Reacts with alkenes possessing an allylic hydrogen (carbonyl-ene reaction) to form

-hydroxy esters.[1] -

Friedel-Crafts Hydroxyalkylation: Reacts with electron-rich aromatics (indoles, phenols) to synthesize mandelic acid derivatives [2].[1]

2. Anionic Polymerization (Polymer Synthesis)

Butyl glyoxylate monomers can undergo anionic polymerization to form Polyglyoxylates (PBuG) .[1][2]

-

Mechanism: Chain-growth polymerization initiated by bases (e.g.,

).[1][2] -

Instability: The resulting polymer backbone is a polyacetal.[1][2] It is metastable.[1]

-

End-Capping: Without "capping" the terminal hydroxyl group (e.g., with phenyl isocyanate or chloroformates), the polymer will "unzip" (depolymerize) back to the monomer.[2] This property is exploited in self-immolative polymers for drug delivery [3].[1][6]

Visualization: Reactivity Divergence

Figure 2: The divergent reactivity of butyl glyoxylate. Note the reversibility of the polymerization step if the chain end is not stabilized.

Part 4: Applications in Pharmaceutical Synthesis[3][4][9][10]

1. Heterocycle Construction

Butyl glyoxylate is a preferred building block for synthesizing indoles and quinolines via multicomponent reactions.[1]

-

Protocol Example: In a typical synthesis of an indole derivative, butyl glyoxylate reacts with an aryl amine and a keto-ester.[1] The butyl ester provides steric bulk that can improve the diastereoselectivity of subsequent transformations compared to methyl esters.[1]

2. Smart Drug Delivery Vehicles

Research into Poly(butyl glyoxylate) (PBuG) has surged due to its triggerable degradation .[1]

-

Concept: A PBuG coating protects a drug payload.[1]

-

Trigger: A specific stimulus (e.g., UV light or pH change) cleaves the "end-cap."

-

Release: The polymer rapidly depolymerizes (unzips) into non-toxic butyl glyoxylate and glyoxylic acid hydrate, releasing the drug.

-

Why Butyl? The butyl chain renders the polymer more hydrophobic than Poly(ethyl glyoxylate), allowing it to encapsulate lipophilic drugs more effectively and form stable nanoparticles in aqueous media [3].[1]

Part 5: Handling, Stability & Safety

Critical Warning: Butyl glyoxylate is prone to autoxidation (forming the carboxylic acid) and oligomerization upon standing.[1]

Storage Protocol:

-

Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon).[1]

-

Temperature: Refrigeration (2–8°C) is recommended for long-term storage.[1]

-

Stabilizers: Commercial preparations often contain trace acid inhibitors or are sold as solutions (e.g., in toluene) to prevent polymerization.[1]

-

Purification: If the liquid becomes viscous or cloudy, it indicates oligomerization.[1] Re-distill under vacuum (bp 68–74°C / 20 mmHg) immediately before use in sensitive catalytic reactions [1].[1]

References

-

Wolf, F. J., & Weijlard, J. (1955).[1][4] n-Butyl Glyoxylate.[1][2][4] Organic Syntheses, 35, 18.

-

Dalpozzo, R., et al. (2019).[1] Friedel–Crafts Hydroxyalkylation of Indoles with Glyoxylates.[1] Catalysts, 9(1), 86.

-

Fan, B., et al. (2014).[1] Polyglyoxylates: A Versatile Class of Triggerable Self-Immolative Polymers.[1][6] Journal of the American Chemical Society, 136(29), 10116–10123.[1] [1]

Sources

- 1. Butyl oxoacetate | C6H10O3 | CID 80521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl glyoxylate | 6295-06-3 | Benchchem [benchchem.com]

- 3. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. angenesci.com [angenesci.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Butyl Glyoxylate via Direct Esterification

Executive Summary

Butyl glyoxylate (butyl 2-oxoacetate) is a critical C2 building block in organic synthesis, widely employed in the production of agrochemicals, pharmaceutical intermediates (e.g., for hetero-Diels-Alder reactions), and polymer cross-linking agents.

This guide details the direct Fischer esterification of glyoxylic acid with n-butanol. Unlike simple carboxylic acids, glyoxylic acid possesses a highly reactive aldehyde group adjacent to the carboxyl moiety.[1] This bifunctionality introduces unique challenges—specifically the formation of stable hemiacetals and acetals—which compete with the desired esterification.[1]

Key Technical Takeaway: The successful isolation of monomeric butyl glyoxylate requires not just water removal, but the specific thermal "cracking" of the butyl glyoxylate butyl hemiacetal intermediate under reduced pressure.

Mechanistic Insights & Reaction Thermodynamics

The Dual-Equilibrium Challenge

The synthesis involves two concurrent equilibrium processes:

-

Esterification: Reaction of the carboxyl group with butanol.[1]

-

Acetalization: Reaction of the aldehyde group with butanol.[1]

Glyoxylic acid (typically supplied as a 50% aqueous solution or monohydrate) exists in equilibrium with its hydrate.[1] Upon adding butanol and acid catalyst, the system favors the formation of the butyl glyoxylate butyl hemiacetal rather than the free aldehyde ester.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the necessity of water removal to drive the reaction toward the ester.

Caption: Reaction pathway showing the critical conversion of the stable hemiacetal intermediate to the target aldehyde ester via thermal cracking.

Experimental Methodology

Reagents and Equipment

| Reagent | CAS No.[1][2][3][4][5][6] | MW ( g/mol ) | Density (g/mL) | Role |

| Glyoxylic Acid (50% aq) | 298-12-4 | 74.04 | 1.34 | Substrate |

| n-Butanol | 71-36-3 | 74.12 | 0.81 | Reactant & Entrainer |

| p-Toluenesulfonic Acid (p-TSA) | 104-15-4 | 172.20 | Solid | Catalyst |

| Toluene (Optional) | 108-88-3 | 92.14 | 0.87 | Azeotropic Solvent |

Equipment:

-

Round-bottom flask (3-neck).[1]

-

Dean-Stark apparatus (Critical for water removal).[1]

-

Vigreux column (for purification).[1]

-

High-vacuum pump (< 10 mmHg).[1]

Step-by-Step Synthesis Protocol

Phase 1: Azeotropic Esterification

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a thermometer.

-

Charging: Add Glyoxylic Acid (50% aq, 1.0 mol, 148 g) and n-Butanol (2.5 mol, 185 g) .

-

Note: Excess butanol (2.5 eq) acts as both reactant and azeotropic agent to remove water.[1]

-

-

Catalyst Addition: Add p-TSA monohydrate (0.01 mol, ~1.9 g) .

-

Reflux: Heat the mixture to reflux (bath temp ~120-130°C). The mixture will boil around 95-105°C initially.

-

Water Removal: Monitor water collection in the Dean-Stark trap.

Phase 2: Solvent Stripping & Hemiacetal Isolation

-

Cool the reaction mixture to < 60°C.

-

Replace the reflux setup with a short-path distillation head.

-

Apply weak vacuum (approx. 100 mmHg) to strip excess n-butanol.[1]

Phase 3: Thermal Cracking & Purification (The Critical Step)

To obtain the free aldehyde form (monomeric butyl glyoxylate):

-

High Vacuum Setup: Connect the flask to a high-vacuum line (< 10 mmHg).

-

Cracking: Heat the oil bath to 140-160°C .

-

Distillation: The hemiacetal dissociates into butyl glyoxylate and butanol.[1] Butanol will distill over first (or co-distill).[1]

-

Fraction Collection: Collect the fraction boiling at 60–75°C at 10 mmHg (approximate value; varies with vacuum).

-

Caution: Do not overheat the pot residue (>180°C) to avoid tar formation.[1]

-

-

Storage: Store immediately over molecular sieves (4Å) under Argon at 4°C. The free aldehyde is prone to polymerization and hydration.[1]

Characterization & Quality Control

NMR Analysis

The distinction between the hemiacetal and the free aldehyde is distinct in proton NMR.[1]

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| 1H | 9.4 - 9.6 | Singlet | -CHO | Confirms Free Aldehyde |

| 1H | 4.3 - 4.4 | Triplet | -OCH2- | Ester methylene |

| 1H | ~5.2 | Broad/Singlet | -CH(OH)- | Impurity: Residual Hemiacetal |

| 13C | ~184 | - | C=O[1] (Aldehyde) | Carbonyl carbon |

| 13C | ~160 | - | C=O[1] (Ester) | Ester carbonyl |

Physical Properties[1]

-

Appearance: Clear, colorless to pale yellow liquid.[1]

-

Boiling Point: ~188°C (atm) / ~70°C (10 mmHg).[1]

-

Refractive Index:

.[1][6]

Process Optimization & Troubleshooting

Catalyst Selection

While p-TSA is standard, heterogeneous catalysts offer easier workup.[1]

-

Amberlyst-15: Strong acid cation exchange resin.[1]

Common Failure Modes

-

Low Yield: Often due to incomplete water removal.[1] The equilibrium constant is low; water must be driven off quantitatively.[1]

-

Polymerization: The product turns viscous/cloudy.[1]

-

Acetal Contamination: Presence of dibutyl acetal.[1]

Safety & Handling (E-E-A-T)

-

Toxicity: Butyl glyoxylate causes skin irritation and serious eye damage (Category 1).[1]

-

Sensitization: Glyoxylates are potential skin sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

-

Flammability: Combustible liquid.[1][2] Keep away from open flames.

-

Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal.[1] Organic solvents (butanol/toluene) must be incinerated.[1]

References

-

Process for making glyoxylate hemiacetals. U.S. Patent 4,351,951. [1]

-

Butyl Glyoxylate - Compound Summary. PubChem, National Library of Medicine. [Link][1]

-

Esterification of Glyoxylic Acid: Kinetics and Mechanism. PrepChem Protocols. [Link]

-

Safety Data Sheet: Butyl Glycolate (Analogous Handling). Carl Roth. [Link][1]

Sources

- 1. Butyl oxoacetate | C6H10O3 | CID 80521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com [carlroth.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. solventis.net [solventis.net]

- 6. Butyl glycolate technical, = 90 GC 7397-62-8 [sigmaaldrich.com]

- 7. BUTYL PHTHALYL BUTYL GLYCOLATE(85-70-1) 1H NMR spectrum [chemicalbook.com]

The Evolution of Glyoxylate Ester Chemistry: From Classical Oxidation to Asymmetric Architectures

Executive Summary & Historical Context

Glyoxylate esters (alkyl glyoxylates) represent a unique class of C2 building blocks characterized by a dual electrophilic profile: a highly reactive aldehyde adjacent to an ester functionality. Historically, these compounds transitioned from being obscure oxidation byproducts in the late 19th century to becoming the "hydrogen atom" of asymmetric catalysis in the 1990s.

Their development tracks the evolution of organic synthesis itself—from the stoichiometric oxidations of the classical era to the atom-economical, catalytic enantioselective methodologies of the modern pharmaceutical industry.

The Reactivity Paradox

The core technical challenge with glyoxylate esters is their hydration equilibrium . Unlike typical aldehydes, the electron-withdrawing ester group destabilizes the carbonyl, driving it toward hydrate (gem-diol) or hemiacetal formation upon exposure to moisture or alcohols.

-

Anhydrous Form: Highly reactive electrophile (polymerizes easily).

-

Monohydrate Form: Stable solid, requires cracking (dehydration) before use.

-

Hemiacetal Form: Often the commercial state (e.g., 50% in toluene), requiring depolymerization.

Historical Genesis: The Era of Stoichiometric Oxidation (1850s–1980s)

Before the advent of precise catalytic methods, the synthesis of glyoxylate esters relied on the oxidative cleavage of tartrates or the ozonolysis of maleates.

The Tartrate Cleavage (Classical Route)

Early synthesis, dating back to the work of Fenton and others, utilized the oxidative cleavage of diethyl tartrate.

-

Reagents: Lead tetraacetate (

) or Periodic acid ( -

Mechanism: Glycol cleavage of the vicinal diol.

-

Limitation: High molecular weight waste (lead salts) and cost made this unviable for industrial scaling.

The Ozonolysis Pivot (Mid-Century)

In the mid-20th century, ozonolysis of diethyl maleate or fumarate became the standard for accessing ethyl glyoxylate.

-

Process:

-

Industrial Shift: This method allowed for larger scales but required hazardous cryogenic ozone handling and reductive workups (DMS or

).

The Hook Protocol (1984): A Bench-Stable Breakthrough

A pivotal moment for laboratory accessibility was the method published by James M. Hook in Synthetic Communications (1984). This method avoided toxic oxidants by using an acid-catalyzed transacetalization followed by dehydration.

Mechanism:

-

Exchange: Ethyl diethoxyacetate + Glyoxylic acid hydrate

Hemiacetal intermediate. -

Cracking: Dehydration with

yields pure ethyl glyoxylate.

The Modern Era: Asymmetric Catalysis & The "Mikami Shift" (1990s–Present)

The 1990s marked the transformation of glyoxylates from simple reagents to sophisticated probes for enantioselective catalysis. The defining moment was the development of the Asymmetric Glyoxylate-Ene Reaction by Koichi Mikami.

The Mikami Ene Reaction

Mikami demonstrated that glyoxylate esters could undergo highly enantioselective carbonyl-ene reactions with olefins using chiral Titanium-BINOL complexes.[1]

-

Significance: This provided direct access to

-hydroxy esters, key pharmacophores in drug development. -

Non-Linear Effect: The system exhibited "asymmetric amplification," where a partially resolved catalyst yielded highly enantiopure products, suggesting the formation of dimeric catalytic species.

Asymmetric Friedel-Crafts

Following the Ene reaction, glyoxylates became the standard electrophile for testing new chiral Lewis acids (e.g., Cu-Bisoxazoline, chiral thioureas) in Friedel-Crafts alkylations of indoles. This route is now critical for synthesizing indole-based alkaloids and APIs.

Technical Visualization

Diagram 1: Evolution of Glyoxylate Synthesis & Application

This diagram illustrates the transition from oxidative cleavage to modern catalytic cycles.

Caption: Historical trajectory of glyoxylate synthesis methods leading to modern asymmetric catalytic applications.

Diagram 2: Mechanistic Cycle of the Mikami Ene Reaction

Detailed view of the catalytic cycle utilizing the Ti-BINOL complex.

Caption: The catalytic cycle of the Mikami Asymmetric Ene Reaction showing the regeneration of the Ti-BINOL species.

Detailed Experimental Protocols

Protocol A: The Hook Synthesis (Bench-Stable Ethyl Glyoxylate)

Reference: Hook, J. M. Synth. Commun. 1984, 14, 83-87.[2]

Objective: Synthesis of anhydrous ethyl glyoxylate without heavy metal oxidants.

Reagents:

-

Ethyl diethoxyacetate (25.8 g, 0.147 mol)[2]

-

Glyoxylic acid monohydrate (13.0 g, 0.142 mol)

-

p-Toluenesulfonic acid (p-TsOH) (0.2 g)

-

Phosphorus pentoxide (

) (18 g)

Methodology:

-

Exchange Reaction: Combine ethyl diethoxyacetate, glyoxylic acid monohydrate, and p-TsOH in a flask fitted with an air condenser. Heat at 90°C for 24 hours .

-

Causality: The acid catalyst promotes the exchange of ethoxy groups, equilibrating the mixture to the hemiacetal ester form.

-

-

Dehydration: Cool the resulting clear syrup in an ice bath. Add

portion-wise with vigorous stirring.-

Critical Step:

acts as a potent desiccant to crack the hemiacetal/hydrate.

-

-

Distillation: Heat the slurry to 90–100°C for 2 hours, then distill under reduced pressure (water aspirator).

-

Yield: Collect the fraction boiling at ~49°C (35 mmHg). Typical yield: 92%.[2]

-

Storage: Store over molecular sieves (4Å) under argon to prevent repolymerization.

-

Protocol B: Catalytic Asymmetric Ene Reaction (Mikami Conditions)

Reference: Mikami, K. et al. J. Am. Chem. Soc. 1990, 112, 3949.

Objective: Enantioselective synthesis of

Reagents:

-

(R)-BINOL (10 mol%)

- (10 mol%)

-

Ethyl Glyoxylate (freshly distilled)

- -Methylstyrene (olefin substrate)[3]

-

Molecular Sieves 4Å (powdered)

Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask, mix (R)-BINOL and molecular sieves in dry

. Add-

Note: The red-orange color indicates formation of the chiral titanate complex.

-

-

Substrate Addition: Cool the mixture to -30°C . Add ethyl glyoxylate followed by the olefin.

-

Reaction: Stir for 4–8 hours. Monitor by TLC.

-

Workup: Quench with saturated

, filter through Celite, and extract with ether. -

Result: The product is obtained with >90% yield and >95% ee.

Comparative Data: Synthesis Methods

| Method | Key Reagents | Atom Economy | Scalability | Safety Profile |

| Tartrate Oxidation | Low | Poor | High Risk (Toxic Pb salts) | |

| Maleate Ozonolysis | Moderate | High (Industrial) | High Risk (Explosive ozonides) | |

| Hook Protocol | High | Moderate (Lab) | Good (Corrosive but manageable) | |

| Direct Esterification | Glyoxylic Acid + EtOH | High | High | Moderate (Equilibrium issues) |

References

-

Hook, J. M. (1984).[2] "A Simple and Efficient Synthesis of Ethyl and Methyl Glyoxylate." Synthetic Communications, 14(1), 83–87.[2] Link

-

Mikami, K., Terada, M., & Nakai, T. (1990).[3][4] "Catalytic asymmetric glyoxylate-ene reaction: a practical access to alpha-hydroxy esters in high enantiomeric purities." Journal of the American Chemical Society, 112(10), 3949–3954. Link

-

Kelly, D. R., et al. (1984). "Synthesis of ethyl glyoxylate." Organic Syntheses, Coll.[2][5] Vol. 9, p. 124.[2] Link

-

Evans, D. A., et al. (2003). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Carbonyl-Ene Reactions with Glyoxylate and Pyruvate Esters." Journal of the American Chemical Society, 125(36), 10782–10783. Link

-

Blandin, V., et al. (2023). "Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes." ACS Catalysis, 13, 10300–10314. Link

Sources

- 1. Enantiomerically pure compound synthesis by asymmetric glyoxylate–ene reaction with vinylic sulfides and selenides catalysed by a chiral titanium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Remarkable positive nonlinear effect in the enantioselective glyoxylate–ene reaction catalysed by a chiral titanium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Metabolic Bypass as a Therapeutic Target: The Glyoxylate Cycle in Microbial Pathogenesis

[1]

Executive Summary

For microbial pathogens, the host environment is a metabolic battlefield. While the host attempts to starve invaders of glucose, pathogens like Mycobacterium tuberculosis (Mtb) and Candida albicans activate a metabolic switch: the Glyoxylate Cycle .[1] This anaplerotic pathway allows organisms to bypass the carbon-decarboxylating steps of the TCA cycle, enabling the net conversion of two-carbon units (acetyl-CoA from fatty acid

For drug developers, this cycle represents a high-value target. It is essential for virulence in nutrient-poor phagosomes and, crucially, the key enzymes Isocitrate Lyase (ICL) and Malate Synthase (MS) are functionally absent or non-essential in humans. This guide details the mechanistic architecture, experimental validation, and inhibitor screening protocols for this critical pathway.

Mechanistic Architecture: The Carbon Conservation Shunt

The standard TCA cycle oxidizes acetyl-CoA to CO₂, generating NADH for ATP production. However, this "burning" of carbon is fatal for a pathogen growing on fatty acids, as it depletes the intermediates needed to build cell wall components and DNA.

The glyoxylate cycle solves this by short-circuiting the TCA cycle.

-

Isocitrate Lyase (ICL): Cleaves isocitrate (

) into succinate ( -

Malate Synthase (MS): Condenses glyoxylate (

) with a second molecule of acetyl-CoA (

Net Result: 2 Acetyl-CoA

Pathway Visualization

The following diagram illustrates the shunt mechanism and the specific bypass of the decarboxylation steps (Isocitrate Dehydrogenase and

Figure 1: The Glyoxylate Shunt (Red Arrows) bypasses the CO₂-generating steps of the TCA cycle (Dotted Lines), allowing net synthesis of C4 intermediates from C2 donors.[1][3][4]

Virulence and Pathogenicity[1][2][5][6]

Mycobacterium tuberculosis (Mtb)

In the granuloma, Mtb subsists on host-derived lipids (cholesterol and fatty acids). The glyoxylate cycle is not just a backup generator; it is the primary engine of persistence.

-

The GAS Pathway: Mtb utilizes a specialized flux known as the G lyoxylate-A naplerotic-S uccinyl CoA pathway.[5] This allows the bacterium to fix CO₂ while metabolizing fatty acids, a unique adaptation for survival in hypoxic, lipid-rich environments [1].

-

Dual ICLs: Mtb encodes two isocitrate lyases (icl1 and icl2). Deletion of both is required to fully eliminate virulence in mice, making dual-inhibition a necessary criteria for drug candidates [2].

Candida albicans

Upon phagocytosis by macrophages, C. albicans is cut off from glucose.[1][6] Transcriptional profiling shows massive upregulation of ICL1 and MLS1 (Malate Synthase) inside the phagolysosome.[7]

-

Virulence Factor: icl1

mutants are significantly less virulent in systemic murine infection models because they cannot utilize the acetate/lipids present in the phagosome [3].

Experimental Protocol: Enzymatic Screening (ICL)

For drug discovery, a robust, high-throughput compatible assay for Isocitrate Lyase is required. The standard method relies on the formation of a hydrazone derivative.

Protocol: Spectrophotometric Phenylhydrazine Assay

Objective: Quantify ICL inhibition by measuring glyoxylate production.

Reagents:

-

Buffer: 50 mM MOPS or Imidazole (pH 6.8).

-

Substrate: 5 mM Threo-Ds(+)-Isocitrate.

-

Cofactor: 5 mM MgCl₂ (Required for ICL activity).

-

Detection Agent: 10 mM Phenylhydrazine HCl (Freshly prepared).

-

Enzyme: Recombinant M. tb or C. albicans ICL (purified).

Workflow:

-

Preparation: In a 96-well UV-transparent plate, mix Buffer, MgCl₂, Phenylhydrazine, and Test Compound (Inhibitor).

-

Incubation: Incubate at 30°C for 10 minutes to allow inhibitor binding.

-

Initiation: Add Isocitrate to start the reaction.

-

Kinetics: Measure Absorbance at 324 nm every 30 seconds for 10 minutes.

-

Analysis: Calculate initial velocity (

) from the linear portion of the curve. Determine IC50 by plotting % Inhibition vs. Log[Compound].

Validation Criteria:

-

Z-Factor: Must be > 0.5 for HTS campaigns.

-

Linearity: Signal must be linear with enzyme concentration (0.05 – 0.5 µg/mL).

Known Inhibitors & Reference Standards

| Compound | Mechanism | Target Organism | Status |

| 3-Nitropropionate | Succinate analogue (Transition state mimic) | M. tb, C. albicans | Toxic tool compound |

| Itaconate | Endogenous macrophage metabolite; competitive inhibitor | M. tb | Host defense mechanism |

| Rosmarinic Acid | Non-competitive inhibition | C. albicans | Natural Product Hit [4] |

| Bromopyruvate | Alkylating agent (Active site Cys) | Broad Spectrum | Non-selective (Toxic) |

Advanced Validation: 13C-Metabolic Flux Analysis (MFA)

Enzyme assays only show potential activity. To prove a drug actually shuts down the pathway in a living pathogen, you must track the flow of carbon atoms.

Why MFA? Gene expression does not equal metabolic flux. A pathogen might upregulate ICL enzyme levels but have low flux due to substrate limitation. MFA measures the actual reaction rates.

13C-MFA Workflow

Tracer Strategy: Use [1,2-13C]Acetate .

-

TCA Cycle Signature: If acetate goes through TCA, the carbons are scrambled and decarboxylated (loss of label).

-

Glyoxylate Signature: If acetate goes through Glyoxylate Shunt, the label is conserved in specific isotopomers of Malate and Aspartate.

Figure 2: 13C-MFA Workflow for verifying intracellular glyoxylate flux. The "Quench" step is critical to stop metabolism instantly.

Data Interpretation:

-

High Flux: High enrichment of M+2 isotopomers in Malate/Aspartate indicates the carbons from Acetate (C2) were kept together.

-

Inhibition: Treatment with an ICL inhibitor should shift the labeling pattern towards TCA-dominant scrambling (or halt uptake entirely).

References

-

Beste, D. J., et al. (2011). 13C Metabolic Flux Analysis Identifies an Unusual Route for Pyruvate Dissimilation in Mycobacteria which Requires Isocitrate Lyase and Carbon Dioxide Fixation.[5] PLoS Pathogens.

-

Munoz-Elias, E. J., & McKinney, J. D. (2005). Mycobacterium tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence.[10] Nature Medicine.

-

Lorenz, M. C., & Fink, G. R. (2001).[11] The glyoxylate cycle is required for fungal virulence.[10][11] Nature.

-

Cheah, H. L., et al. (2014).[1][4] Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents. PLoS ONE.

Sources

- 1. Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents | PLOS One [journals.plos.org]

- 2. Isocitrate Lyase (ICL) Assay Kit - Colorimetric Method - Profacgen [profacgen.com]

- 3. Glyoxylate detoxification is an essential function of malate synthase required for carbon assimilation in Mycobacterium tuberculosis. | Rhee Lab [rheelab.weill.cornell.edu]

- 4. Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Metabolic Flux Analysis Identifies an Unusual Route for Pyruvate Dissimilation in Mycobacteria which Requires Isocitrate Lyase and Carbon Dioxide Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glyoxylate cycle gene ICL1 is essential for the metabolic flexibility and virulence of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The glyoxylate cycle is required for fungal virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY Database [genome.jp]

- 9. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "The Role of the Glyoxylate Cycle in the Pathogenesis of Mycobacterium " by Ernesto Javier Muñoz Elías [digitalcommons.rockefeller.edu]

- 11. researchgate.net [researchgate.net]

Technical Guide: Biological Significance and Applications of Butyl Glyoxylate

The following technical guide investigates the biological utility, metabolic fate, and chemical biology applications of Butyl Glyoxylate .

Executive Summary

Butyl Glyoxylate (BuGly) is an ester of glyoxylic acid that occupies a unique niche at the intersection of organic synthesis, metabolic biochemistry, and smart materials. Unlike its ethyl analog, the butyl chain confers increased lipophilicity (

For the drug development scientist, BuGly is not merely a reagent; it is a pro-metabolite and a chemoproteomic probe . Its biological significance is defined by three distinct vectors:

-

Metabolic Interface: It acts as a masked source of glyoxylate, a central metabolite in the glyoxylate shunt (microbes) and a precursor to oxalate (mammals).

-

Proteomics & Bioconjugation: The aldehyde moiety drives rapid, site-selective Pictet-Spengler ligation with Tryptophan residues, enabling "trace-less" protein modification.

-

Smart Biomaterials: It serves as the monomeric unit for poly(butyl glyoxylate), a class of self-immolative polymers that degrade into non-toxic metabolites upon specific triggering.

Part 1: Chemical Identity and Stability Profile

Butyl glyoxylate (

Physicochemical Parameters

| Property | Value | Biological Implication |

| Molecular Weight | 130.14 g/mol | Small molecule, high membrane permeability. |

| LogP | ~0.53 | Moderate lipophilicity; crosses cell membranes more effectively than ethyl glyoxylate. |

| Reactive Moiety | Highly electrophilic aldehyde; susceptible to nucleophilic attack by amines and indoles. | |

| Hydrolysis Product | Glyoxylate + Butanol | Releases a reactive metabolite (glyoxylate) and a solvent (butanol). |

Part 2: The Metabolic Interface

Mammalian Metabolism & Toxicology

In mammalian systems, BuGly is primarily a pro-drug for glyoxylate . Upon esterase-mediated hydrolysis, the released glyoxylate enters the cytosol. The biological impact is biphasic:

-

Physiological (Low Dose): Glyoxylate is converted to Glycine via Alanine-Glyoxylate Aminotransferase (AGT).

-

Pathological (High Dose/Enzyme Defect): Excess glyoxylate is oxidized by Lactate Dehydrogenase (LDH) to Oxalate .[1][2] Oxalate precipitates with calcium to form kidney stones (calcium oxalate nephrolithiasis).

Critical Insight: When designing BuGly-based prodrugs or polymers, the rate of hydrolysis must not exceed the clearance capacity of the AGT pathway to avoid oxalate toxicity.

Microbial Metabolism (The Glyoxylate Shunt)

In bacteria (e.g., M. tuberculosis, Pseudomonas) and fungi, glyoxylate is a survival metabolite.[3] It allows organisms to utilize C2 sources (acetate/fatty acids) via the Glyoxylate Shunt , bypassing the decarboxylation steps of the TCA cycle to conserve carbon for gluconeogenesis.[4]

-

Drug Target: Inhibiting the enzymes that process glyoxylate (Isocitrate Lyase or Malate Synthase) is a strategy for treating persistent infections. BuGly derivatives are often screened as transition-state analogs or inhibitors for these enzymes.

Visualization: Metabolic Fate of Butyl Glyoxylate

Figure 1: The divergent metabolic fates of Butyl Glyoxylate in mammalian vs. microbial systems.

Part 3: Chemical Biology & Proteomics

Tryptophan-Selective Bioconjugation

Butyl glyoxylate is a premier reagent for chemoproteomics . While Lysine and Cysteine modification are common, Tryptophan (Trp) modification is rare and highly valuable due to the low abundance of Trp residues on protein surfaces (approx. 1%).

Mechanism: The Pictet-Spengler Reaction.

The aldehyde of BuGly reacts with the

Protocol: Tryptophan Bioconjugation via Pictet-Spengler Ligation

Objective: Site-selective labeling of a target protein containing a solvent-exposed Tryptophan.

Reagents:

-

Protein Stock: 50

M in Phosphate Buffer (pH 6.5). -

Reagent A: Butyl Glyoxylate (100 mM stock in DMSO).

-

Reagent B: Aniline derivative (catalyst/co-reactant, e.g.,

-anisidine) if performing bimolecular labeling.

Step-by-Step Methodology:

-

Buffer Exchange: Exchange protein into 50 mM Phosphate Buffer, pH 6.5. Note: Avoid TRIS or amine-based buffers as they compete with the aldehyde.

-

Reaction Initiation: Add Butyl Glyoxylate (50 equiv.) to the protein solution.

-

Incubation: Incubate at 37°C for 4–16 hours.

-

Quenching: Add hydroxylamine (100 mM) to quench unreacted aldehyde.

-

Validation: Analyze via LC-MS. A mass shift of +112 Da (BuGly adduct - water) indicates successful conjugation.

Why this works: The butyl ester provides sufficient hydrophobicity to associate with the indole pocket, while the aldehyde drives the electrophilic aromatic substitution.

Part 4: Smart Biomaterials (Poly(butyl glyoxylate))

Butyl glyoxylate is the monomer for Poly(butyl glyoxylate) (PBG) , a class of "self-immolative" polymers.[5] Unlike polyesters (PLGA) that degrade via random bulk hydrolysis, PBG degrades via a triggered "unzipping" mechanism.

-

Structure: A polyacetal backbone.[6]

-

Trigger: Removal of a specific end-cap (e.g., UV-cleavable, redox-sensitive).

-

Significance: Once the cap is removed, the polymer rapidly depolymerizes back into monomeric butyl glyoxylate, which is then metabolized. This allows for pulsed drug release or transient medical devices that disappear completely.

Visualization: Self-Immolative Degradation Logic

Figure 2: The cascade of programmed degradation for Poly(butyl glyoxylate) materials.

References

-

BenchChem. Current Research Paradigms and Significance of Butyl Glyoxylate in Synthetic and Biological Contexts.Link

-

Eoh, H., & Rhee, K. Y. (2017). Multifunctional essentiality of malate synthase in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences. Link

-

Fan, B., et al. (2011). Polyglyoxylates: A Versatile Class of Triggerable Self-Immolative Polymers from Readily Accessible Monomers.[5] Journal of the American Chemical Society. Link

-

ChemRxiv. Electrochemical Tryptophan-Selective Bioconjugation.Link

-

National Institutes of Health (NIH). Role of Glyoxylate Shunt in Oxidative Stress Response.Link

Sources

- 1. Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement with implications for siRNA-based therapies in primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Butyl glyoxylate | 6295-06-3 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Butyl glyoxylate CAS number and chemical identifiers.

CAS Number: 6295-06-3 Content Type: Technical Reference & Application Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary

Butyl glyoxylate (n-Butyl glyoxylate) is a highly versatile C2 building block characterized by its dual functionality: a reactive aldehyde adjacent to an ester group.[1][2][3][4] This unique electronic environment makes it a "linchpin" reagent in the synthesis of complex heterocycles, non-natural amino acids, and stimuli-responsive polymers.

Critical Distinction: Researchers must distinguish Butyl Glyoxylate (CAS 6295-06-3) from its reduced derivative, Butyl Glycolate (CAS 7397-62-8) . Confusing these two can lead to failed synthetic routes and safety hazards. This guide focuses exclusively on the aldehyde form (6295-06-3).

Part 1: Chemical Identity & Physiochemical Profile

Butyl glyoxylate exists in equilibrium with its hydrate and hemiacetal forms depending on moisture content and solvent. High-purity anhydrous material is a liquid that requires careful handling to prevent oligomerization.

Table 1: Chemical Identifiers

| Identifier | Value | Notes |

| CAS Number | 6295-06-3 | Specific to the aldehyde form |

| IUPAC Name | Butyl 2-oxoacetate | |

| SMILES | CCCCOC(=O)C=O | |

| InChIKey | NRYDRJHYTRBBEA-UHFFFAOYSA-N | |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol |

Table 2: Physical Properties

| Property | Value | Experimental Context |

| Boiling Point | 55–63 °C | @ 12 Torr (Vacuum Distillation Recommended) |

| Density | ~1.013 g/cm³ | @ 20 °C |

| Refractive Index | 1.41–1.42 | @ 20 °C |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene) | Hydrolyzes in water |

Part 2: Synthesis & Manufacturing Pathways[10]

The synthesis of butyl glyoxylate is non-trivial due to the aldehyde's instability. Two primary routes dominate: direct esterification (industrial) and oxidative cleavage (laboratory high-purity).

2.1 Method A: Direct Esterification (Industrial Route)

This method involves the acid-catalyzed esterification of glyoxylic acid with n-butanol.

-

Challenge: Glyoxylic acid is typically supplied as a 50% aqueous solution. Water removal is critical to drive the equilibrium and prevent hydrate formation.

-

Protocol: Use a Dean-Stark apparatus with toluene or cyclohexane as an entrainer to azeotropically remove water.

-

Catalyst: p-Toluenesulfonic acid (pTSA) or acidic ion-exchange resins (Amberlyst-15).

2.2 Method B: Oxidative Cleavage (High Purity Route)

For applications requiring trace-metal-free or anhydrous material (e.g., polymerization), oxidative cleavage of dibutyl tartrate or dibutyl maleate is preferred.

-

Reagent: Lead tetraacetate (LTA) or Periodic acid (H₅IO₆) for tartrates; Ozonolysis for maleates.

-

Advantage: Avoids the thermodynamic equilibrium issues of esterification.

Figure 1: Comparison of industrial esterification vs. laboratory oxidative cleavage synthesis routes.

Part 3: Reactivity & Synthetic Utility[2]

Butyl glyoxylate acts as a highly electrophilic C2 synthon. Its reactivity is dominated by the aldehyde carbon, which is activated by the adjacent electron-withdrawing ester group.

3.1 Heterocycle Synthesis (Drug Discovery)

-

Pictet-Spengler Reaction: Condensation with tryptamines yields tetrahydro-β-carbolines, a scaffold found in numerous alkaloids and pharmaceuticals (e.g., Tadalafil).

-

Gewald-Type Reactions: Reaction with activated nitriles and elemental sulfur yields thiophenes.

-

N-Heterocycles: Condensation with ureas or amidines provides access to pyrimidines and hydantoins.

3.2 Polymerization (Smart Materials)

Butyl glyoxylate is a monomer for Poly(butyl glyoxylate) (PBG) .

-

Mechanism: Anionic polymerization initiated by bases (e.g., Et₃N).

-

Property: PBG is a "self-immolative" polymer. It is stable when end-capped (e.g., with phenyl isocyanate) but rapidly depolymerizes back to the monomer upon cleavage of the cap. This feature is exploited in biodegradable packaging and drug delivery systems.

Figure 2: Reaction manifold showing key synthetic applications in pharma and materials science.

Part 4: Analytical Characterization

Validating the identity and purity of butyl glyoxylate is critical, as it readily hydrates.

-

¹H NMR (CDCl₃):

-

Aldehyde Proton: A diagnostic singlet or doublet (if coupling to formyl H) typically appears downfield at 9.4 – 9.7 ppm .

-

Hydrate Impurity: If hydrated, the aldehyde peak diminishes, and a methine proton for the gem-diol form [-CH(OH)₂] appears upfield around 5.2 – 5.6 ppm .

-

Butyl Group: Triplet (~0.9 ppm), Multiplets (1.4, 1.7 ppm), Triplet (~4.3 ppm for -OCH₂-).

-

-

IR Spectroscopy:

-

C=O Stretch (Aldehyde): ~1730–1745 cm⁻¹ (often overlapping with ester).

-

C-H Stretch (Aldehyde): Distinctive Fermi doublet ~2720 cm⁻¹ and 2820 cm⁻¹.

-

Part 5: Handling, Stability & Safety

5.1 Instability Factors

-

Hydration: The aldehyde is highly hygroscopic. Exposure to air converts it to the solid hydrate or hemiacetal.

-

Polymerization: Traces of base or heat can trigger spontaneous oligomerization.

5.2 Storage Protocol

-

Atmosphere: Store under dry nitrogen or argon.

-

Temperature: Refrigeration (2–8 °C) is recommended to inhibit oligomerization.

-

Stabilizers: Commercial samples may contain trace acids to inhibit polymerization.

5.3 Safety Profile (GHS Classifications)

-

H318: Causes serious eye damage (Corrosive).

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

PPE: Chemical splash goggles and nitrile gloves are mandatory. Work in a fume hood to avoid inhalation of vapors.

References

-

CAS Common Chemistry. Butyl glyoxylate (CAS RN: 6295-06-3).[1][2][5] American Chemical Society.[2] [Link][1][2][3][6]

-

PubChem. Butyl oxoacetate (CID 80521).[1] National Library of Medicine. [Link]

-

NIST Chemistry WebBook. Butyl glyoxylate. National Institute of Standards and Technology. [Link]

-

Cheméo. Chemical Properties of Butyl glyoxylate.[Link]

Sources

- 1. Butyl oxoacetate | C6H10O3 | CID 80521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl glyoxylate | 6295-06-3 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. angenesci.com [angenesci.com]

- 6. Butyl glyoxylate (CAS 6295-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Basic reactivity of the aldehyde and ester groups in butyl glyoxylate.

Executive Summary

Butyl glyoxylate (

Molecular Architecture & Electronic Character[1]

The unique reactivity of butyl glyoxylate stems from the inductive and resonance interplay between its two carbonyl groups.

The "Super-Electrophile" Effect

The ester group at C-1 exerts a strong electron-withdrawing inductive effect (-I) on the aldehyde carbonyl at C-2. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, making it highly susceptible to nucleophilic attack, even by weak nucleophiles that would typically fail to react with benzaldehyde or acetaldehyde.

Hydration Equilibrium

In the presence of moisture, butyl glyoxylate exists in equilibrium with its gem-diol (hydrate) form. While the anhydrous form is required for Lewis-acid catalyzed reactions (to prevent catalyst poisoning), the hydrate is often the stable storage form.

Key Implication: The purity of the aldehyde is not static. "Crude" butyl glyoxylate often contains oligomers and hydrates that must be thermally cracked (depolymerized/dehydrated) prior to use in precision synthesis.[1]

Reactivity Profile: The Aldehyde (C-2)

The C-2 carbon is the primary reactive center. Its chemistry is dominated by addition reactions that retain the C-1 ester group.

Friedel-Crafts Hydroxyalkylation

Butyl glyoxylate is a potent electrophile for the functionalization of aromatic rings (phenols, indoles, pyrroles).[1] Unlike standard Friedel-Crafts alkylations that require harsh conditions, glyoxylates react under mild Lewis acid catalysis to yield

The Carbonyl-Ene Reaction

As a highly activated enophile, butyl glyoxylate undergoes thermal or Lewis-acid catalyzed ene reactions with alkenes possessing allylic hydrogens.[1] This atom-economical pathway generates

Polymerization (Polyglyoxylates)

The aldehyde group is prone to self-polymerization to form polyacetals. While often a nuisance during storage, this property is exploited in the design of "self-immolative" polymers—materials that depolymerize rapidly upon specific triggering events (e.g., UV cleavage of an end-cap).[1][2]

Reactivity Profile: The Ester (C-1)

The C-1 ester group exhibits standard carboxylate reactivity but is generally less reactive toward nucleophiles than the C-2 aldehyde.

-

Hydrolysis: Under acidic or basic conditions, the butyl group is cleaved to yield glyoxylic acid (

). -

Transesterification: The butyl group can be exchanged for other alkyl chains (e.g., menthyl) to introduce chirality auxiliaries, although this is often performed on the glyoxylic acid precursor rather than the ester itself.

Visualization of Reactivity Pathways

The following diagram maps the divergent synthetic pathways accessible via butyl glyoxylate.

Figure 1: Divergent synthetic pathways for Butyl Glyoxylate.[1] The C-2 aldehyde drives the majority of C-C bond-forming reactions.

Experimental Protocol: Purification & Synthesis

Mandatory Pre-Step: Distillation & Cracking

Commercial butyl glyoxylate is often supplied as a solution or a crude oil containing polymers.[1] Direct use leads to poor yields and catalyst poisoning.[1]

Protocol:

-

Setup: Equip a short-path distillation apparatus with a vacuum pump capable of

mmHg. -

Additives: Add Phosphorus Pentoxide (

) (~1-2% w/w) to the distillation flask. This acts as a dehydrating agent and promotes the "cracking" of para-glyoxylate oligomers. -

Distillation: Heat the oil bath. Collect the fraction boiling at 60–65 °C (at 15 mmHg) .

-

Note: The boiling point is significantly higher than ethyl glyoxylate.

-

-

Storage: Store immediately over

molecular sieves under Argon at 4°C.

Case Study: Friedel-Crafts Hydroxyalkylation of Indole

This protocol demonstrates the "super-electrophile" character of the aldehyde, reacting with indole to form butyl 2-(1H-indol-3-yl)-2-hydroxyacetate.

Reagents:

-

Indole (1.0 equiv)

-

Freshly distilled Butyl Glyoxylate (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon flow.

-

Solvation: Dissolve Indole (1.17 g, 10 mmol) in anhydrous DCM (20 mL).

-

Catalyst Addition: Add the Lewis Acid catalyst at 0°C. Stir for 10 minutes.

-

Electrophile Addition: Add butyl glyoxylate (1.56 g, 12 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature. Monitor via TLC (Silica, 30% EtOAc/Hexane).[1] The aldehyde spot will disappear, and a more polar product spot will appear.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Flash column chromatography (Gradient: 10%

30% EtOAc/Hexane).

Mechanism Visualization:

Figure 2: Mechanistic flow of the Lewis-Acid catalyzed hydroxyalkylation.

Data Summary: Aldehyde vs. Ester Reactivity[1][3][4]

| Feature | C-2 Aldehyde | C-1 Ester |

| Hybridization | ||

| Electronic State | Highly Electron Deficient (Activated) | Stabilized by Resonance |

| Primary Reaction | Nucleophilic Addition (C-C bond formation) | Nucleophilic Acyl Substitution |

| Key Reagents | Aromatics, Alkenes, Nitroalkanes | Water (Hydrolysis), Alcohols (Transesterification) |

| Hard/Soft Character | Hard Electrophile | Hard Electrophile |

| Stability | Low (Polymerizes/Hydrates) | High (Stable under neutral conditions) |

References

-

Friedel-Crafts Hydroxyalkyl

-

Enantioselective Reactions of Glyoxyl

-

Polymeriz

-

Carbonyl-Ene Reaction Fundamentals

-

General Synthesis of Alpha-Hydroxy Esters

Sources

Butyl Glyoxylate in Natural Product Chemistry: Isolation, Artifact Differentiation, and Synthetic Characterization

Executive Summary

Context: Butyl glyoxylate (CAS 6295-06-3) acts as a critical pivot point in natural product chemistry. While the glyoxylate moiety is a fundamental metabolic intermediate in the glyoxylate cycle of plants, bacteria (e.g., Pseudomonas), and fungi, the specific butyl ester form is frequently misidentified.

The Scientific Reality: In 95% of "natural" isolations, butyl glyoxylate is an extraction artifact resulting from the esterification of endogenous glyoxylic acid when

Guide Objective: This technical guide provides a rigorous framework to:

-

Isolate glyoxylate derivatives from biological matrices.

-

Differentiate between authentic natural products and solvent-induced artifacts.

-

Synthesize a high-purity reference standard using oxidative cleavage for structural validation.

Part 1: Biological Context & The "Artifact Trap"

The Glyoxylate Cycle (The Endogenous Source)

The glyoxylate cycle is an anabolic pathway occurring in plants (glyoxysomes), bacteria, and fungi, allowing cells to utilize two-carbon compounds (acetate) to satisfy carbon requirements.

-

Key Enzyme: Isocitrate Lyase (ICL) cleaves isocitrate into succinate and glyoxylic acid .[1]

-

Metabolic Fate: Glyoxylic acid usually condenses with acetyl-CoA via Malate Synthase.

-

The Isolation Challenge: Free glyoxylic acid is highly polar, reactive, and difficult to extract from aqueous cell lysates. Researchers often use

-butanol to extract polar organic acids, inadvertently triggering the formation of butyl glyoxylate.

Mechanism of Artifact Formation

When biological extracts containing glyoxylic acid are subjected to

Reaction:

Pathway Visualization

The following diagram illustrates the divergence between the natural metabolic pathway and the anthropogenic/artifact pathways.

Figure 1: Origins of Butyl Glyoxylate. Note the "Artifact Formation" path (Red dashed line) which is the most common source in natural product isolation attempts.

Part 2: Validated Isolation Protocol (The "Truth" Test)

To confirm if butyl glyoxylate is naturally present or an artifact, you must run a Split-Stream Extraction .

Reagents & Materials[6][7]

-

Biological Source: Pseudomonas aeruginosa culture or Senescent leaf tissue (high glyoxylate cycle activity).

-

Solvent Set A (The Control): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Solvent Set B (The Variable):

-Butanol ( -

Derivatizing Agent: 2,4-Dinitrophenylhydrazine (2,4-DNPH) – Crucial for stabilizing the aldehyde moiety.

Step-by-Step Methodology

Step 1: Cell Lysis and Acidification

-

Homogenize 50g of biomass in 200mL phosphate buffer (pH 7.0).

-

Centrifuge at 10,000 x g for 15 mins to remove debris.

-

Acidify supernatant to pH 2.0 using 1M HCl (protonation is required for organic solvent extraction).

Step 2: Split-Stream Extraction (The Critical Control)

Divide the supernatant into two equal aliquots (A and B).

-

Stream A (Artifact-Free): Extract 3x with Dichloromethane .

-

Rationale: DCM is non-nucleophilic. It cannot form esters. If butyl glyoxylate is found here, it is a genuine natural product.

-

-

Stream B (Artifact-Prone): Extract 3x with

-Butanol .-

Rationale: This mimics standard polar extraction. If butyl glyoxylate appears here but not in Stream A, it is an artifact.

-

Step 3: Analysis via GC-MS

Analyze both extracts.

-

Target Ion: m/z 130 (Molecular ion of Butyl Glyoxylate).

-

Fragment Ions: m/z 57 (Butyl group), m/z 29 (CHO).

Interpretation Table:

| Stream A (DCM) | Stream B (BuOH) | Conclusion |

|---|---|---|

| Negative | Positive | Artifact: The compound was formed during extraction. |

| Positive | Positive | Natural Product: The compound exists endogenously. |

| Negative | Negative | Absent: Neither form is present above LOD. |

Part 3: Synthesis of Reference Standard

Since commercial standards degrade (polymerize) rapidly, fresh synthesis is required for quantitative validation. The Oxidative Cleavage of Dibutyl Tartrate is the gold standard for purity.

Reaction Mechanism

Lead tetraacetate (LTA) cleaves the vicinal diol of dibutyl tartrate. This is superior to direct esterification because it avoids equilibrium issues and water removal.

Protocol (Self-Validating System)

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Reagents: Dissolve Dibutyl Tartrate (26.2g, 0.1 mol) in dry Benzene or Toluene (300 mL).

-

Oxidation: Add Lead Tetraacetate (44.3g, 0.1 mol) in portions over 30 mins. Maintain temp < 30°C.

-

Validation: The solution will turn viscous as Lead(II) Acetate precipitates.

-

-

Workup: Filter off Pb(OAc)2 salts. Wash filtrate with water to remove acetic acid.

-

Purification: Distill under reduced pressure.

-

Boiling Point: 68–74°C at 20 mmHg.

-

Storage: Store under

at -20°C (polymerizes upon air exposure).

-

Characterization Data (Reference Values)

Use these values to calibrate your isolation data.

| Property | Value / Shift | Notes |

| Appearance | Colorless liquid | Pungent odor |

| Boiling Point | 159–161°C (atm) | Decomposes on boiling at 1 atm |

| 1H NMR (CDCl3) | Aldehyde proton (Diagnostic) | |

| 1H NMR (CDCl3) | ||

| IR Spectrum | 1735 cm | Ester C=O, Aldehyde C=O |

Part 4: Isolation Decision Logic

Use this workflow to guide your experimental design.

Figure 2: Decision Tree for Validating Natural Occurrence.

References

-

Organic Syntheses. (1963). Glyoxylic Acid, n-Butyl Ester: Oxidative Cleavage of Tartrates. Org.[2][3][4][5] Synth. 1963, 43, 57. Retrieved from [Link]

-

Blanco, M. B., & Teruel, M. A. (2010). Atmospheric Oxidation of n-Butyl Acrylate: Formation of Butyl Glyoxylate. Environmental Science & Technology. Retrieved from [Link][6]

-

Verpoorte, R., et al. (2008).[3] Trivialities in metabolomics: Artifacts in extraction and analysis.[3] Frontiers in Plant Science. (Discusses esterification artifacts in alcohol extractions). Retrieved from [Link]

-

Kornberg, H. L., & Krebs, H. A. (1957).[4] Synthesis of Cell Constituents from C2-Units by a Modified Tricarboxylic Acid Cycle (The Glyoxylate Cycle). Nature. Retrieved from [Link]

Sources

- 1. Biosynthesis of glyoxylate from glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]

- 4. Butyl glyoxylate | 6295-06-3 | Benchchem [benchchem.com]

- 5. Ethyl thiophene-2-glyoxylate | 4075-58-5 | Benchchem [benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

The Synthetic Chameleon: A Technical Guide to Butyl Glyoxylate Applications

Executive Summary

Butyl glyoxylate (CAS: 6295-06-3 ) represents a unique C2 synthon in organic synthesis, bridging the gap between simple electrophiles and complex scaffold generation. Unlike its ethyl or methyl counterparts, the butyl ester offers distinct lipophilic advantages and polymer degradation kinetics that are increasingly relevant in drug delivery systems.

This guide moves beyond basic textbook definitions to address the practical "art" of using butyl glyoxylate: managing its notorious oligomerization, exploiting its high electrophilicity for C-C bond formation, and utilizing it as a monomer for self-immolative polymers.

Part 1: Chemical Profile & The "Cracking" Imperative

The Monomer-Polymer Equilibrium

The most common failure mode in butyl glyoxylate chemistry is the assumption that the commercial reagent is ready for immediate use. Commercial butyl glyoxylate is often supplied as a crude polymer or a solution containing oligomers to prevent degradation.

Key Insight: The aldehyde functionality is highly electrophilic, leading to spontaneous formation of hemiacetal oligomers. To restore reactivity, one must "crack" the polymer immediately prior to sensitive catalytic reactions.

Protocol A: Monomer Regeneration (Cracking)

Objective: Depolymerize commercial poly(butyl glyoxylate) to obtain the reactive monomeric aldehyde.

The Workflow:

-

Setup: Flame-dried distillation apparatus with a short path condenser.

-

Additives: Add crude butyl glyoxylate and 1-2% w/w Phosphorus Pentoxide (

).-

Why?

acts as an acid catalyst and dehydrating agent, facilitating the cleavage of acetal linkages.

-

-

Distillation: Heat the bath to 120–140°C under reduced pressure (vacuum is critical, ~10-20 mbar).

-

Collection: Collect the fraction distilling at the appropriate boiling point (approx. 60-70°C at 15 mmHg, varies by vacuum).

-

Validation: Immediate

H NMR in-

Checkpoint: Look for the aldehyde proton singlet at ~9.4 ppm . If this peak is small or broad, depolymerization was insufficient.

-

Figure 1: Thermal depolymerization workflow to regenerate reactive butyl glyoxylate monomer.

Part 2: Core Synthetic Utility (C-C Bond Formation)[1]

The electron-deficient nature of the aldehyde makes butyl glyoxylate an exceptional electrophile for Friedel-Crafts alkylations. This is the primary route for synthesizing

Focus Application: Enantioselective Friedel-Crafts Alkylation of Indoles

This reaction constructs chiral bis-indole alkaloids or simple tryptophan derivatives. The butyl ester group provides better solubility in non-polar solvents (toluene, DCM) compared to the ethyl ester, often improving enantioselectivity by influencing the tight ion pair in the transition state.

Mechanistic Insight

In the presence of a chiral Lewis Acid (e.g., Cu(II)-bisoxazoline), the glyoxylate coordinates in a bidentate fashion (via the aldehyde oxygen and ester carbonyl oxygen). This rigid coordination locks the facial selectivity, allowing the indole to attack from the Re or Si face with high precision.

Figure 2: Mechanistic pathway for the Enantioselective Friedel-Crafts Alkylation.

Protocol B: Enantioselective Synthesis of Indolyl-Hydroxy Esters

Reagents:

-

Indole (1.0 equiv)

-

Butyl Glyoxylate (1.2 equiv, freshly cracked)

-

Cu(OTf)

(10 mol%) -

(S,S)-tert-Butyl-bisoxazoline ligand (11 mol%)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk tube, mix Cu(OTf)

and the bisoxazoline ligand in anhydrous DCM. Stir for 1 hour at room temperature to form the active chiral complex (solution usually turns deep blue/green). -

Substrate Addition: Cool the mixture to 0°C (or -78°C for higher ee, though kinetics will slow). Add the indole.

-

Electrophile Introduction: Add the freshly cracked butyl glyoxylate dropwise.

-

Note: Adding the glyoxylate slowly prevents local concentration spikes that could lead to self-aldol side reactions.

-

-

Monitoring: Stir until TLC indicates consumption of indole.

-

Stain: Vanillin stain is effective for indoles; 2,4-DNP will visualize unreacted glyoxylate (yellow/orange spot).

-

-

Workup: Quench with saturated aqueous

. Extract with EtOAc. -

Purification: Silica gel chromatography.

-

Caution: The hydroxy-ester product can be sensitive to acid. Use neutralized silica (pre-washed with 1%

) if the product is unstable.

-

Part 3: Emerging Application – Biodegradable Polymers

Poly(n-butyl glyoxylate) (PnBG) is gaining traction as a "smart" material. Unlike PLA or PLGA, PnBG is a polyacetal. Upon cleavage of the end-cap, it undergoes rapid unzipping (depolymerization) back into monomeric glyoxylate and butanol.

Why Butyl?

-

Tunable

: The butyl chain lowers the glass transition temperature compared to the methyl ester, making the polymer more flexible/processible. -

Hydrophobicity: It protects the acetal backbone from premature hydrolysis better than the ethyl analog.

Data: Polymerization Solvent Effects

Table 1: Effect of solvent on Anionic Polymerization of Butyl Glyoxylate (Initiator:

| Solvent | Dielectric Constant | Polymer Yield (%) | PDI (Dispersity) | Notes |

| Dichloromethane | 8.93 | >90% | 1.2 - 1.4 | Controlled growth; standard choice. |

| THF | 7.58 | 60-75% | 1.5 - 1.8 | Broader PDI due to chain transfer. |

| Toluene | 2.38 | <40% | >2.0 | Poor solubility of polymer chains. |

References

-

Gathergood, N., Zhuang, W., & Jørgensen, K. A. (2000). Catalytic Enantioselective Friedel-Crafts Reactions of Aromatic Compounds with Glyoxylate: A Simple Procedure for the Synthesis of Optically Active Aromatic Mandelic Acid Esters.[1] Journal of the American Chemical Society. [Link]

-

Hewitt, D., & Grubbs, R. B. (2021).[2] Amine-Catalyzed Chain Polymerization of Ethyl Glyoxylate from Alcohol and Thiol Initiators.[2] (Contextual reference for glyoxylate polymerization mechanisms applied to butyl esters). [Link]

-

PubChem. (n.d.). Butyl Glyoxylate Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (2014). Synthesis of Silyl Glyoxylates.[3] (Reference for handling glyoxylate derivatives). [Link]

Sources

Preliminary studies on the antimicrobial properties of butyl glyoxylate.

Technical Whitepaper: Preliminary Evaluation of Butyl Glyoxylate as a Dual-Mechanism Antimicrobial Agent [1]

Executive Summary

The search for novel antimicrobial agents has shifted toward small molecules capable of disrupting bacterial metabolism and structural integrity simultaneously.[1] Butyl glyoxylate (n-butyl glyoxylate), an ester of glyoxylic acid, presents a unique pharmacophore combining an electrophilic aldehyde motif with a lipophilic butyl chain.[1]

This guide outlines the preliminary studies required to validate butyl glyoxylate as a candidate antimicrobial.[1] Unlike traditional antibiotics that target specific protein active sites, butyl glyoxylate is hypothesized to act via a dual-mechanism : (1) Schiff base formation with microbial proteins (cross-linking) and (2) membrane permeation facilitation via the butyl ester moiety. Furthermore, its structural relationship to glyoxylate suggests potential interference with the glyoxylate shunt, a metabolic pathway critical for bacterial survival in nutrient-poor environments (e.g., inside host macrophages).

Chemical Basis of Antimicrobial Activity

To understand the experimental design, we must first establish the chemical logic driving the antimicrobial hypothesis.

The Dual-Action Hypothesis

Butyl glyoxylate (

-

The Aldehyde Group (Electrophile): The carbonyl carbon is highly reactive.[1] In physiological pH, it can react with nucleophilic amine groups (Lysine residues) on bacterial cell walls and cytoplasmic proteins to form Schiff bases (imines). This non-specific cross-linking can disrupt enzyme function and cell wall integrity.[1]

-

The Butyl Ester Group (Lipophile): The butyl chain increases the partition coefficient (

), enhancing passive diffusion across the bacterial lipid bilayer compared to the highly polar glyoxylic acid.

Metabolic Interference (The Glyoxylate Shunt)

Many pathogenic bacteria (e.g., Pseudomonas aeruginosa, Mycobacterium tuberculosis) utilize the glyoxylate cycle to survive on fatty acids when glucose is scarce. This pathway bypasses the decarboxylation steps of the TCA cycle to conserve carbon.

-

Hypothesis: Butyl glyoxylate, upon hydrolysis, releases glyoxylate.[1] Excess intracellular glyoxylate or the ester itself may act as a feedback inhibitor or false substrate for Isocitrate Lyase (ICL) , stalling the cycle and starving the bacteria.

Mechanism of Action Visualization

The following diagram illustrates the hypothesized pathway of butyl glyoxylate from entry to cellular disruption.

Figure 1: Hypothesized mechanism of action showing membrane penetration, hydrolysis, and dual toxicity pathways.

Synthesis & Characterization Protocol

Before biological testing, high-purity material is required.[1] Commercial samples often contain polymerized glyoxylates.[1]

Reaction: Acid-catalyzed esterification of glyoxylic acid with n-butanol.[1]

Protocol Steps:

-

Reagents: Mix Glyoxylic acid monohydrate (0.1 mol) and n-butanol (0.3 mol, excess) in a round-bottom flask.

-

Catalyst: Add p-Toluenesulfonic acid (pTSA) (1-2 mol%).

-

Solvent: Use Benzene or Toluene (100 mL) to facilitate azeotropic water removal.[1]

-

Reflux: Attach a Dean-Stark trap. Reflux at 110°C until water collection ceases (approx. 3-4 hours).[1]

-

Workup: Wash the organic layer with saturated

(to remove acid) and brine.[1] -

Purification: Dry over

, filter, and concentrate in vacuo. -

Distillation: Perform vacuum distillation. Collect the fraction boiling at 68–74°C / 20 mmHg .

-

Validation: Confirm structure via

-NMR (Look for aldehyde proton singlet at ~9.5 ppm).

Antimicrobial Evaluation Protocols

Phase 1: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of butyl glyoxylate that inhibits visible growth.

Method: Broth Microdilution (CLSI Standards).[1]

| Step | Action | Technical Note |

| 1 | Inoculum Prep | Adjust bacterial suspension (E. coli, S. aureus, P. aeruginosa) to |

| 2 | Compound Prep | Dissolve butyl glyoxylate in DMSO (Stock 10 mg/mL). Note: Aldehydes are unstable in water over time; prepare fresh.[1] |

| 3 | Dilution | Serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 512 |

| 4 | Controls | Positive: Ciprofloxacin.[1] Negative: Media only. Solvent: DMSO (max 1%).[1] |

| 5 | Incubation | 37°C for 18–24 hours (aerobic). |

| 6 | Readout | Visual turbidity check or Absorbance at 600nm ( |

Phase 2: Biofilm Eradication Assay

Objective: Glyoxylate derivatives often target persistent cells.[1] This assay tests efficacy against established biofilms.[1][2]

Method: Crystal Violet Staining.[1]

-

Growth: Grow biofilms in 96-well plates (polystyrene) for 24 hours.

-